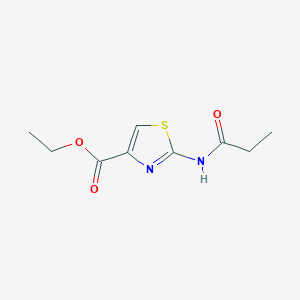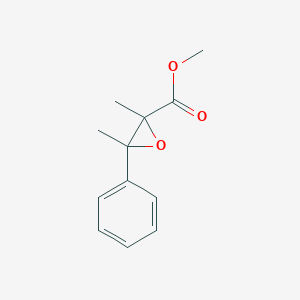
Methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate” is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.24 . The IUPAC name for this compound is methyl 2,3-dimethyl-3-phenyl-2-oxiranecarboxylate .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a three-membered oxirane ring attached to a phenyl group and a methyl ester group . The presence of the oxirane ring, which contains a strained bond, makes this compound highly reactive.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . Other physical and chemical properties such as its boiling point, solubility, and stability under various conditions are not available from the current information.Scientific Research Applications
Enantioselective Transformations
Enzymatic catalysis has been employed for the kinetic resolution of dihydropyridine derivatives, demonstrating the influence of acyl chain length and branching on enantioselectivity. This method facilitates the preparation of enantiomerically enriched compounds, showcasing the potential for creating stereochemically complex molecules from simpler oxirane derivatives (Sobolev et al., 2002).
Oxidation and Functionalization
Oxiranes, including methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate analogs, undergo selective oxidation and functionalization. Dioxiranes, for instance, have been shown to cleave ethers efficiently, leading to carbonyl products, highlighting a pathway for modifying oxirane structures (Curci et al., 1992).
Hydrodecarboxylation
Direct catalytic hydrodecarboxylation of carboxylic acids, including malonic acid derivatives, has been explored. This method is relevant for transforming oxirane-carboxylate structures into hydrocarbons, presenting a strategy for deoxygenation and reduction in molecular complexity (Griffin et al., 2015).
Synthesis of Drug Precursors
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives from oxirane compounds illustrates the utility of these structures in generating pharmacologically relevant molecules. This approach underscores the versatility of oxirane derivatives in medicinal chemistry (Dotsenko et al., 2019).
Modification and Reactivity Studies
Research into the pyrolytic generation of methyleneketene from oxirane derivatives sheds light on the thermal stability and reactivity of these compounds. Understanding these reaction pathways is crucial for applications in synthetic chemistry and material science (Brown et al., 1976).
Properties
IUPAC Name |
methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-11(9-7-5-4-6-8-9)12(2,15-11)10(13)14-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJSAAXPHUIGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)(C)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
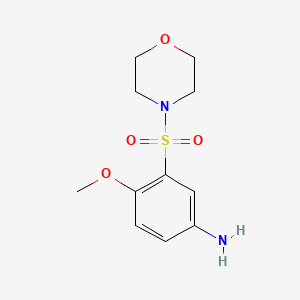
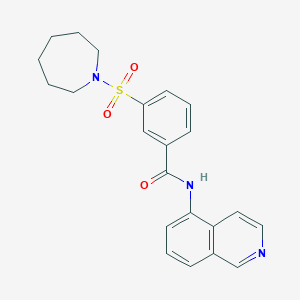


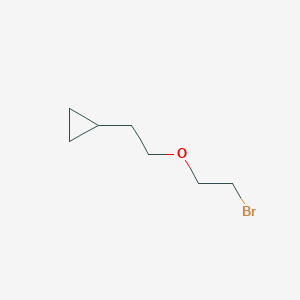
![6-[Methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B2768129.png)
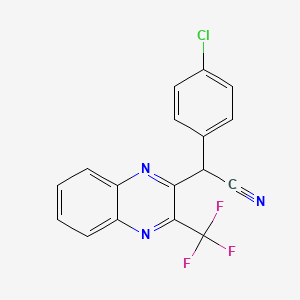

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B2768137.png)
![N-(2,4-dimethoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2768138.png)
![1-(4-Chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2768139.png)
![(E)-N,N-dimethyl-N'-(5-(5-methylfuran-2-yl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide](/img/structure/B2768140.png)
